3-Methyl-4-phenylbutan-1-amine hydrochloride
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Overview
Description
3-Methyl-4-phenylbutan-1-amine hydrochloride is an organic compound with the molecular formula C11H18ClN. It is a hydrochloride salt form of 3-Methyl-4-phenylbutan-1-amine, which is a derivative of phenethylamine. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenylbutan-1-amine hydrochloride typically involves the reaction of 3-Methyl-4-phenylbutan-1-amine with hydrochloric acid. The amine is dissolved in an appropriate solvent, such as ethanol or methanol, and hydrochloric acid is added to the solution. The reaction mixture is then stirred at room temperature until the formation of the hydrochloride salt is complete. The product is isolated by filtration and recrystallized from an appropriate solvent to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-phenylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
3-Methyl-4-phenylbutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutylamine: Another phenethylamine derivative with similar chemical properties.
3-Methyl-1-phenylbutan-1-amine: A structural isomer with different biological activity.
Phenethylamine: The parent compound with a simpler structure.
Uniqueness
3-Methyl-4-phenylbutan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research applications where specific interactions and effects are desired .
Properties
Molecular Formula |
C11H18ClN |
---|---|
Molecular Weight |
199.72 g/mol |
IUPAC Name |
3-methyl-4-phenylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-10(7-8-12)9-11-5-3-2-4-6-11;/h2-6,10H,7-9,12H2,1H3;1H |
InChI Key |
ONPPJLMXRVFWSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)CC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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